Empagliflozin is an inhibitor of sodium-glucose co-transporter-2 (SGLT2), the transporters primarily responsible for the reabsorption of glucose in the kidney. It is used clinically as an adjunct to diet and exercise, often in combination with other drug therapies, for the management of type 2 diabetes mellitus. The first known inhibitor of SGLTs, phlorizin, was isolated from the bark of apple trees in 1835 and researched extensively into the 20th century, but was ultimately deemed inappropriate for clinical use given its lack of specificity and significant gastrointestinal side effects. Attempts at overcoming these limitations first saw the development of O-glucoside analogs of phlorizin (e.g. [remogliflozin etabonate]), but these molecules proved relatively pharmacokinetically unstable. The development of C-glucoside phlorizin analogs remedied the issues observed in the previous generation, and led to the FDA approval of [canagliflozin] in 2013 and both [dapagliflozin] and empagliflozin in 2014. As the most recently approved of the "flozin" drugs, empagliflozin carries the highest selectivity for SGLT2 over SGLT1 (approximately 2700-fold). Empagliflozin was further approved by the EMA in March 2022 and Health Canada in April 2022, making it the first and only approved treatment in Europe and Canada for adults with symptomatic chronic heart failure regardless of ejection fraction.
Empagliflozin is a Sodium-Glucose Cotransporter 2 Inhibitor. The mechanism of action of empagliflozin is as a Sodium-Glucose Transporter 2 Inhibitor.
Empagliflozin is an orally available competitive inhibitor of sodium-glucose co-transporter 2 (SGLT2; SLC5A2) with antihyperglycemic activity. Upon oral administration, empagliflozin selectively and potently inhibits SGLT2 in the kidneys, thereby suppressing the reabsorption of glucose in the proximal tubule. Inhibition of SGLT2 increases urinary glucose excretion by the kidneys, resulting in a reduction of plasma glucose levels in an insulin-independent manner. Inhibition of SGLT2 in the kidneys also suppresses the renal reabsorption of 1,5-anhydroglucitol (1,5AG). This lowers serum 1,5AG and neutrophil 1,5-anhydroglucitol-6-phosphate (1,5AG6P) levels, which may improve neutropenia and neutrophil dysfunction in patients with glycogen storage disease type Ib (GSD Ib). SGLT2, a transport protein exclusively expressed in the proximal renal tubules, mediates approximately 90% of renal glucose reabsorption from tubular fluid.
See also: Empagliflozin; METformin Hydrochloride (component of); Empagliflozin; Linagliptin (component of) ... View More ...
Empagliflozin
CAS No.: 864070-44-0
Cat. No.: VC0548751
Molecular Formula: C23H27ClO7
Molecular Weight: 450.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 864070-44-0 |
---|---|
Molecular Formula | C23H27ClO7 |
Molecular Weight | 450.9 g/mol |
IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 |
Standard InChI Key | OBWASQILIWPZMG-QZMOQZSNSA-N |
Isomeric SMILES | C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |
SMILES | C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Canonical SMILES | C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Appearance | Solid powder |
Pharmacological Profile and Mechanism of Action
SGLT2 Inhibition and Glucose Homeostasis
Empagliflozin selectively inhibits SGLT2 transporters in the proximal renal tubules, responsible for 90% of glucose reabsorption . By reducing the renal threshold for glucose excretion, it induces glucosuria, lowering plasma glucose levels independent of insulin secretion . This mechanism decreases fasting and postprandial glucose, glycated hemoglobin (HbA1c), and body weight in T2DM patients .
Beyond Glycemic Control: Cardiorenal Effects
Emerging evidence highlights pleiotropic effects unrelated to glucose modulation:
-
Hemodynamic Modulation: Empagliflozin promotes natriuresis and osmotic diuresis, reducing blood pressure and ventricular preload .
-
Metabolic Reprogramming: It shifts myocardial substrate utilization from fatty acids to ketones, improving cardiac efficiency .
-
Anti-inflammatory and Antifibrotic Actions: Inhibition of Na+/H+ exchanger 1 (NHE1) suppresses oxidative stress, NLRP3 inflammasome activity, and transforming growth factor-β1 (TGF-β1), mitigating myocardial fibrosis and stiffness .
Table 1: Key Pharmacodynamic Effects of Empagliflozin
Therapeutic Applications
Type 2 Diabetes Mellitus
Empagliflozin monotherapy or adjunctively lowers HbA1c by 0.5–0.7% and body weight by 2–3 kg . The EMPA-REG OUTCOME trial demonstrated a 14% reduction in major adverse cardiovascular events (MACE) and 38% lower cardiovascular mortality in T2DM patients with established cardiovascular disease .
Reduced Ejection Fraction (HFrEF)
In EMPEROR-Reduced, empagliflozin reduced HF hospitalizations by 30% and slowed eGFR decline by 1.3 mL/min/1.73 m²/year versus placebo, irrespective of diabetes status .
Preserved Ejection Fraction (HFpEF)
EMPEROR-Preserved showed a 21% relative risk reduction in cardiovascular death/HF hospitalization, with benefits linked to NHE1 inhibition and attenuated myocardial fibrosis .
Chronic Kidney Disease
Empagliflozin reduces albuminuria by 32–41% and lowers composite renal outcomes (ESKD, doubling creatinine, renal death) by 39% in CKD patients . The EMPA-KIDNEY trial confirmed these benefits extend to non-diabetic CKD .
Outcome | Empagliflozin (%) | Placebo (%) | Hazard Ratio (95% CI) |
---|---|---|---|
Acute Kidney Injury | 1.2 | 2.1 | 0.62 (0.54–0.72) |
Hypoglycemia | 3.8 | 5.1 | 0.75 (0.67–0.84) |
DKA | 0.3 | 0.1 | 1.78 (1.44–2.19) |
Lower-Limb Amputation | 1.5 | 1.6 | 0.94 (0.82–1.08) |
Comparative Effectiveness
Versus DPP-4 Inhibitors
The EMPRISE study (N=230,232) found empagliflozin superior to DPP-4 inhibitors:
Within SGLT2 Inhibitors
A retrospective cohort study (N=27,803) showed empagliflozin associated with:
Future Directions and Unanswered Questions
Ongoing research explores empagliflozin in non-alcoholic steatohepatitis, post-acute COVID-19 syndrome, and pulmonary hypertension. Mechanistic studies aim to clarify its effects on endothelial function and mitochondrial dynamics .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume